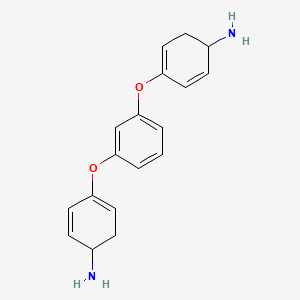
4,4'-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) is an organic compound characterized by the presence of two cyclohexa-2,4-dienamine groups connected via a 1,3-phenylenebis(oxy) linkage. This compound is notable for its unique structure, which combines aromatic and amine functionalities, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dihydroxybenzene (resorcinol) and 4-nitrochlorobenzene.
Formation of Intermediate: Resorcinol reacts with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate to form 1,3-bis(4-nitrophenoxy)benzene.
Reduction: The nitro groups in 1,3-bis(4-nitrophenoxy)benzene are reduced to amine groups using a reducing agent like hydrogen gas in the presence of a palladium catalyst, yielding 4,4’-(1,3-phenylenebis(oxy))bis(cyclohexa-2,4-dienamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitroso or nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of sulfonated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of 4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) involves its interaction with molecular targets through its amine and aromatic functionalities. These interactions can lead to the modulation of biochemical pathways, affecting cellular processes. The compound’s ability to undergo various chemical reactions also allows it to form derivatives with specific biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-aminophenoxy)benzene: Similar structure but lacks the cyclohexa-2,4-dienamine groups.
4,4’-(1,4-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine): Similar but with a different phenylenebis(oxy) linkage.
4,4’-(1,3-Phenylenebis(oxy))bis(aniline): Similar but with aniline groups instead of cyclohexa-2,4-dienamine.
Uniqueness
4,4’-(1,3-Phenylenebis(oxy))bis(cyclohexa-2,4-dienamine) is unique due to its combination of cyclohexa-2,4-dienamine groups and the 1,3-phenylenebis(oxy) linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C18H20N2O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
4-[3-(4-aminocyclohexa-1,5-dien-1-yl)oxyphenoxy]cyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C18H20N2O2/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-4,6,8-14H,5,7,19-20H2 |
InChI-Schlüssel |
XTGFDARVAUOXOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C=CC1N)OC2=CC(=CC=C2)OC3=CCC(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


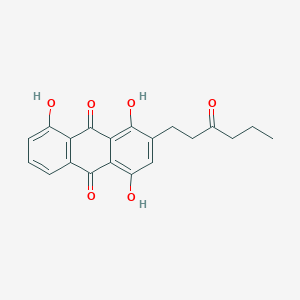
![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)

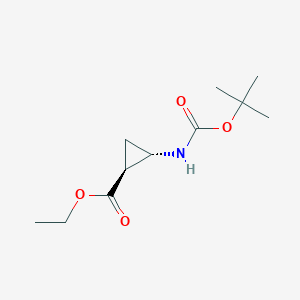
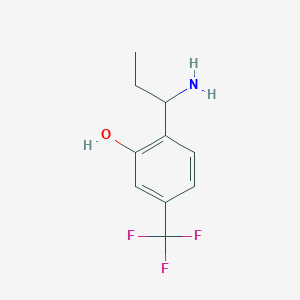
![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
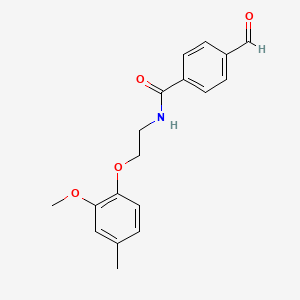
![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)
![20-[3-[2-[Tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B13143952.png)

![6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid](/img/structure/B13143979.png)
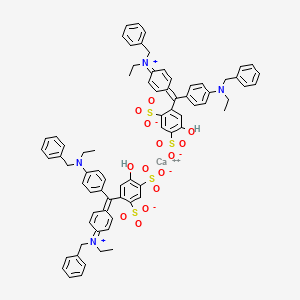
![4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13143985.png)
![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
